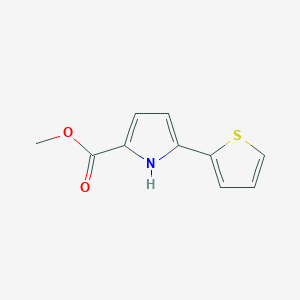

Methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate

Description

Methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate (C₁₀H₉NO₂S, MW 223.25 g/mol) is a heterocyclic compound featuring a pyrrole core esterified at the 2-position and substituted with a thiophen-2-yl group at the 5-position. Synthesized via Suzuki-Miyaura cross-coupling between methyl 5-bromo-1H-pyrrole-2-carboxylate and 2-bromothiophene, this compound is obtained in 92% yield with a melting point of 109°C . Structural characterization via FT-IR, ¹H/¹³C NMR, GC-MS, and HRMS confirms its planar geometry and dimeric hydrogen-bonded crystal packing . The thiophene substituent introduces sulfur-based electronic effects, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula |

C10H9NO2S |

|---|---|

Molecular Weight |

207.25 g/mol |

IUPAC Name |

methyl 5-thiophen-2-yl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C10H9NO2S/c1-13-10(12)8-5-4-7(11-8)9-3-2-6-14-9/h2-6,11H,1H3 |

InChI Key |

DAKBEXHZFZAYHS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(N1)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate typically involves the condensation of thiophene derivatives with pyrrole derivatives. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with thiophene derivatives in the presence of a dehydrating agent .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to optimize the production process .

Chemical Reactions Analysis

Esterification and Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

Reaction:

Methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate → 5-(Thiophen-2-yl)-1H-pyrrole-2-carboxylic acid

Conditions:

-

Acidic: 6M HCl, reflux, 12 h

-

Basic: 2M NaOH, 80°C, 8 h

Yield: ~85–92% (depending on conditions)

Suzuki–Miyaura Cross-Coupling

The compound participates in Ir-catalyzed borylation followed by Suzuki coupling to form 5-aryl/heteroaryl derivatives without requiring N–H protection.

Key Steps :

-

Borylation:

-

Reagent: Pinacol borane (H–BPin)

-

Catalyst: Iridium (e.g., [Ir(COD)OMe]₂)

-

Yield: >99% (10-gram scale)

-

-

Suzuki Coupling:

-

Reagents: Aryl/heteroaryl bromides, Pd(PPh₃)₄, K₃PO₄, DME

-

Temperature: 60–80°C

-

Yields: 75–95%

-

| Entry | Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromoanisole | 5-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylate | 87 |

| 2 | 2-Bromothiophene | 5-(Thiophen-2-yl)-1H-pyrrole-2-carboxylate | 82 |

Hydrazone Formation

The methyl ester reacts with hydrazides to form hydrazone derivatives with antimicrobial activity.

Reaction:

this compound + Aroyl hydrazides → Hydrazone hybrids

-

Methanol, room temperature

-

Stirring for 2–4 h

| Hybrid | R Group | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4a | 4-Methylphenyl | 75 | >250 (decomp.) |

| 4b | 4-Chlorophenyl | 82 | >250 (decomp.) |

| 4c | 2-Thienyl | 85 | >280 (decomp.) |

Electrophilic Substitution

The thiophene and pyrrole rings undergo electrophilic substitution.

Nitration

Reagents: HNO₃, H₂SO₄, 0°C

Product: Nitro derivatives at the α-position of thiophene .

Bromination

Reagents: Br₂, CH₃COOH

Product: 3-Bromo-5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate.

Oxidation and Reduction

-

Oxidation: The methyl ester can be oxidized to a carboxylic acid using KMnO₄ or CrO₃.

-

Reduction: The ester group is reduced to a primary alcohol with LiAlH₄ (yield: ~78%).

Cycloaddition and Multicomponent Reactions

The compound serves as a precursor in cycloaddition reactions to form fused heterocycles. For example, reactions with isocyanoacetates yield 2,3,4-trisubstituted pyrroles under DBU catalysis .

-

Catalyst: DBU (1.5 equiv)

-

Solvent: PhCl, 60–80°C

-

Yield: 42–65%

Biological Activity Correlations

Derivatives exhibit:

Scientific Research Applications

Methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

Industry: Used in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in the body, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in 2f ) enhance thermal stability, reflected in higher melting points (198–199°C) compared to electron-donating groups (e.g., -OCH₃ in 2b : 151–152°C) .

- Steric and Packing Effects : Bulky substituents like anthracen-9-yl (2x ) reduce yield (43%) and increase melting points (202–207°C) due to hindered coupling reactivity and enhanced π-π stacking .

- Thiophene vs. Phenyl : The thiophene substituent in 3a lowers the melting point (109°C) relative to phenyl analogs (e.g., 2a : 168–170°C), likely due to reduced symmetry and weaker van der Waals interactions .

Heterocyclic and Positional Isomers

Thiophene Positional Isomers

- Methyl 5-(thiophen-3-yl)-1H-pyrrole-2-carboxylate (CAS 72078-42-3): Substitution at the thiophen-3-yl position reduces structural similarity (0.66 vs. 0.89 for thiophen-2-yl analogs) and alters electronic properties due to differing sulfur atom orientation .

Fused Heterocycles

Functional Group Variations

- Amino and Hydroxymethyl Derivatives: Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate (CAS 1215961-78-6): The hydroxymethyl group (-CH₂OH) introduces hydrogen-bonding capacity, increasing solubility in polar solvents compared to 3a . Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-1H-pyrrole-2-carboxylate: Boc-protected amino groups enable controlled deprotection for pharmaceutical intermediates, as seen in GABA aminotransferase inhibitor synthesis .

Biological Activity

Methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring substituted with a thiophene moiety and an ester functional group. Its molecular formula is with a molecular weight of approximately 209.25 g/mol. The compound's structure contributes to its electronic properties, which are crucial for its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Suzuki Coupling : A common method that involves the coupling of aryl boronates with halogenated pyrrole derivatives. This method allows for the introduction of diverse substituents on the pyrrole ring, enhancing the compound's biological profile .

- Borylation : Iridium-catalyzed borylation has been utilized to prepare derivatives of this compound with high yields, demonstrating the versatility of this approach in modifying the compound for specific biological evaluations .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that compounds with similar structures exhibit significant antibacterial properties:

- Minimum Inhibitory Concentration (MIC) : Compounds derived from pyrrole structures have shown MIC values as low as 0.125 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Activity

Research has focused on the anti-inflammatory potential of pyrrole derivatives, particularly their ability to inhibit cyclooxygenase enzymes (COX). For instance:

- COX Inhibition : Some derivatives have been identified as selective COX-2 inhibitors, with IC50 values in the nanomolar range (e.g., IC50 = 6.0 nM) . This suggests that this compound may possess similar inhibitory effects.

Anticancer Activity

Preliminary studies have also suggested potential anticancer properties:

- Cell Viability Assays : Compounds structurally related to this compound have been shown to induce apoptosis in cancer cell lines, affecting signaling pathways related to cell growth and survival .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged based on structural analogs:

- Enzyme Interaction : The compound may interact with specific enzymes involved in inflammation or bacterial metabolism, potentially disrupting their function .

- Cell Membrane Disruption : There is evidence suggesting that compounds with similar structures can disrupt cellular membranes, leading to increased permeability and cell death in microbial pathogens .

Case Studies and Research Findings

Q & A

Basic: What are the key synthetic pathways for Methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling thiophene derivatives with pyrrole precursors. One method utilizes transition metal-free ethynylation of pyrroles to introduce functional groups, as demonstrated in the synthesis of 5-ethynylpyrrole-2-carbaldehydes . Optimization includes:

- Catalyst-free conditions : Avoiding transition metals reduces purification complexity.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation.

Evidence from analogous compounds shows that introducing thiophene via Suzuki-Miyaura coupling or nucleophilic substitution requires precise stoichiometry (1:1.2 molar ratio of pyrrole to thiophene derivative) .

Advanced: How do crystallographic refinement challenges (e.g., twinning, disorder) affect structural determination of this compound?

Answer:

Crystallographic analysis of related trifluoromethyl-pyrrole carboxylates revealed challenges such as:

- Twinning : Requires SHELXL software for refinement, with HKLF 5 format to handle split datasets .

- Disordered thiophene moieties : Partial occupancy models (e.g., PART commands in SHELX) and restraints (ISOR, DELU) stabilize refinement .

- Data completeness : High-resolution data (θmax > 25°) and redundancy (Rint < 0.05) are critical for accurate atomic displacement parameters .

For this compound, hydrogen-bonding networks between the ester carbonyl and thiophene sulfur may introduce torsional strain, necessitating TLS parameterization in refinement .

Basic: Which spectroscopic techniques are essential for structural confirmation, and how are conflicting data resolved?

Answer:

- 1H/13C NMR : Key signals include the pyrrole NH (~11.8 ppm, broad singlet) and thiophene protons (δ 6.5–7.5 ppm). The ester carbonyl appears at ~160–165 ppm in 13C NMR .

- IR spectroscopy : Ester C=O stretch (~1700 cm⁻¹) and NH stretch (~3300 cm⁻¹) confirm functional groups .

- Mass spectrometry : HRMS with <5 ppm error validates molecular formula (e.g., [M+H]+ for C11H9NO2S: calc. 220.0433, obs. 220.0428) .

Resolving discrepancies : Cross-validation via 2D NMR (COSY, HSQC) distinguishes overlapping signals. For example, NOESY can confirm spatial proximity between thiophene and pyrrole rings .

Advanced: How do steric/electronic effects of substituents influence the pyrrole ring’s reactivity in cross-coupling reactions?

Answer:

- Steric effects : The methyl ester at position 2 hinders electrophilic substitution at adjacent positions, directing reactivity to the thiophene-linked C5.

- Electronic effects : The electron-withdrawing ester group deactivates the pyrrole ring, necessitating strong nucleophiles (e.g., Grignard reagents) for functionalization.

Studies on analogous compounds show that Suzuki-Miyaura coupling at C5 requires Pd(PPh3)4 and elevated temperatures (100°C) due to reduced electron density . Computational modeling (DFT) predicts Fukui indices to identify nucleophilic/electrophilic sites, corroborated by experimental regioselectivity .

Advanced: What computational methods predict the compound’s electronic properties, and how do they align with experimental data?

Answer:

- DFT calculations : Gaussian09 with B3LYP/6-311+G(d,p) basis set calculates HOMO/LUMO energies. For this compound, HOMO localizes on the thiophene ring (-5.2 eV), indicating π-donor character .

- Molecular electrostatic potential (MEP) : Predicts nucleophilic regions (negative potentials) at the pyrrole NH and ester oxygen, validated by hydrogen-bonding patterns in XRD .

- TD-DFT : Simulates UV-Vis spectra (λmax ~280 nm for π→π* transitions), aligning with experimental absorbance data (ε = 4500 M⁻¹cm⁻¹) .

Basic: How can reaction yields be improved during scale-up synthesis?

Answer:

- Catalyst recycling : Use immobilized Pd catalysts (e.g., Pd/C) for coupling steps, achieving >90% recovery .

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hr conventional) for ethynylation steps, improving yield by 15–20% .

- Purification : Gradient flash chromatography (hexane:EtOAc 4:1 to 1:1) removes unreacted thiophene derivatives. For analogs, recrystallization from EtOH/H2O (3:1) yields >95% purity .

Advanced: How do solvent polarity and proticity affect the compound’s stability and reactivity?

Answer:

- Polar aprotic solvents (DMF, DMSO) : Stabilize intermediates in coupling reactions but may promote ester hydrolysis under basic conditions .

- Protic solvents (MeOH, EtOH) : Accelerate NH tautomerization, observed in variable-temperature NMR (VT-NMR) as signal broadening at >40°C .

- Degradation studies : HPLC-MS monitoring in aqueous buffers (pH 7.4) shows 90% stability over 24 hr, with hydrolysis to the carboxylic acid occurring only under acidic (pH <2) or alkaline (pH >10) conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.